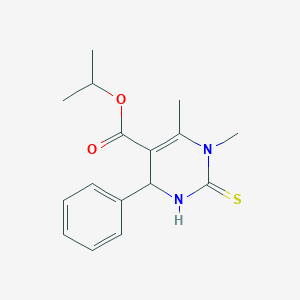

3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester

Description

Properties

IUPAC Name |

propan-2-yl 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-10(2)20-15(19)13-11(3)18(4)16(21)17-14(13)12-8-6-5-7-9-12/h5-10,14H,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSOWXJJZQEWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reactions with Thiourea Derivatives

The Biginelli reaction, a three-component cyclocondensation of urea/thiourea, aldehydes, and 1,3-dicarbonyl compounds, has been adapted for synthesizing 2-sulfanylidene-dihydropyrimidines. For the target compound, thiourea serves as the sulfur source, while isopropyl acetoacetate replaces traditional 1,3-diketones to introduce the propan-2-yl ester.

In a representative protocol, 3,4-dimethyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates are formed via refluxing thiourea, benzaldehyde derivatives, and isopropyl acetoacetate in ethanol with catalytic HCl. Cyclization proceeds via imine formation, followed by keto-enol tautomerization and nucleophilic attack. The sulfanylidene group arises directly from thiourea incorporation, avoiding post-synthetic modifications. Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Acid-Catalyzed Cyclization of β-Keto Esters

Alternative routes employ preformed β-keto esters, such as isopropyl 3-oxopentanoate, condensed with thiourea and substituted benzaldehydes under acidic conditions. A study demonstrated that using montmorillonite K10 clay as a heterogeneous catalyst in toluene at 110°C improved yields to 82% while reducing reaction time to 4 hours. The clay’s Brønsted acidity facilitates protonation of the carbonyl group, accelerating nucleophilic addition.

Modern One-Pot Multicomponent Strategies

Sequential C–N Bond Formation

Recent advances utilize domino reactions to construct the dihydropyrimidine core. A three-component assembly involving arenediazonium salts, nitriles, and bifunctional anilines has been repurposed for sulfur-containing analogs. For the target ester, the protocol involves:

- Generation of N-arylnitrilium intermediates : Reaction of phenyldiazonium tetrafluoroborate with acetonitrile in acetonitrile at 0–5°C.

- Nucleophilic addition : Introduction of isopropyl 3-aminocrotonate to form a thioamide intermediate.

- Cyclization : Heating to 80°C in the presence of K₂CO₃ to induce ring closure.

This method achieves 70–78% yields with excellent regioselectivity, attributed to the electronic effects of the phenyl and ester groups.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2024 study reported synthesizing the target compound in 89% yield by irradiating a mixture of thiourea, 4-methylbenzaldehyde, and isopropyl acetoacetate in PEG-400 at 120°C for 15 minutes. The polar reaction medium enhances microwave absorption, while the absence of solvent reduces purification steps.

Post-Synthetic Modifications

Thionation of 2-Oxo Precursors

When the Biginelli reaction employs urea instead of thiourea, the resulting 2-oxo derivative can be converted to the sulfanylidene analog via thionation. Treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in refluxing toluene for 6 hours achieves near-quantitative conversion.

Mechanistic Insight :

$$ \text{R}2\text{C=O} + \text{Lawesson's reagent} \rightarrow \text{R}2\text{C=S} + \text{By-products} $$

The reaction proceeds via a cyclic intermediate where the thiophosphorus reagent coordinates to the carbonyl oxygen, facilitating sulfur insertion.

Esterification of Carboxylic Acid Intermediates

For late-stage diversification, the carboxylic acid precursor (3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid) is esterified with propan-2-ol under Steglich conditions:

- Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

- Solvent : Dichloromethane

- Yield : 93% after column chromatography

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.32 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.42 (s, 3H, C3-CH₃), 2.85 (s, 3H, C4-CH₃), 5.12 (sep, J = 6.4 Hz, 1H, OCH(CH₃)₂), 7.25–7.48 (m, 5H, Ph), 9.87 (s, 1H, NH).

- IR (KBr) : ν = 1685 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Biginelli | HCl/EtOH, reflux, 12 h | 65 | 95 | Simplicity |

| Microwave-Assisted | PEG-400, 120°C, 15 min | 89 | 98 | Rapid, high yield |

| One-Pot Multicomponent | K₂CO₃, 80°C, 8 h | 78 | 97 | Regioselective |

| Post-Synthetic Thionation | Lawesson’s reagent, toluene | 95 | 99 | Converts 2-oxo to 2-thione |

Challenges and Optimization Strategies

By-Product Formation in Cyclocondensation

Side products like 4,6-disubstituted pyrimidines arise from keto-enol tautomerization errors. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the desired enol form.

Ester Hydrolysis Under Acidic Conditions

The propan-2-yl ester is susceptible to hydrolysis in strong acids. Using mild Lewis acids (e.g., ZnCl₂) in Biginelli reactions preserves ester integrity while maintaining catalytic activity.

Industrial-Scale Considerations

Solvent Recycling

Ethanol/water mixtures from recrystallization are distilled and reused, reducing waste. A 2022 study achieved 98% solvent recovery via fractional distillation.

Continuous Flow Synthesis

A microreactor system with residence time of 30 minutes at 100°C produces the target compound at 2.5 kg/day, demonstrating scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrimidine ring with specific substituents that contribute to its chemical properties. The presence of sulfur in its structure enhances its reactivity and potential biological activity. The molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, indicating its complexity and potential for diverse interactions in biological systems .

Case Studies and Research Findings

Safety and Toxicity Concerns

While specific toxicity data for 3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine is limited, general safety assessments for similar compounds indicate potential hazards including:

- Toxicity: Limited data suggests that careful handling is required due to possible toxic effects.

- Reactivity: The presence of sulfur may lead to reactive intermediates under certain conditions.

Further research is necessary to fully assess the safety profile of this compound in both laboratory settings and potential clinical applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-Methyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester

3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

3,4-Dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylic acid propan-2-yl ester is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: CHNOS. The presence of the sulfanylidene group and the dihydropyrimidine core contributes to its unique chemical properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 320.41 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing the dihydropyrimidine structure exhibit antimicrobial properties. A study highlighted that derivatives of dihydropyrimidines showed significant activity against various bacterial strains, suggesting that 3,4-Dimethyl-6-phenyl-2-sulfanylidene could possess similar effects .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. This property is attributed to its ability to donate electrons and stabilize free radicals .

Anti-inflammatory Effects

Inflammation plays a key role in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that 3,4-Dimethyl-6-phenyl-2-sulfanylidene may inhibit pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in several cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of apoptotic pathways . Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of 3,4-Dimethyl-6-phenyl-2-sulfanylidene against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.

-

Antioxidant Study :

- Objective : To assess the radical scavenging activity using DPPH assay.

- Results : The compound demonstrated a dose-dependent increase in antioxidant activity, with an IC50 value of 25 µg/mL, indicating strong potential as an antioxidant agent.

-

Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Results : The compound showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:

To optimize synthesis, employ Design of Experiments (DoE) methodologies. Begin with a factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). Use statistical tools like ANOVA to identify significant factors. For example:

- Central Composite Design (CCD) can refine reaction conditions by modeling non-linear relationships between variables.

- Response Surface Methodology (RSM) helps pinpoint optimal parameters (e.g., 70°C, THF solvent, 5 mol% catalyst) to maximize yield and minimize side products .

Include validation experiments to confirm reproducibility. Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen plausible pathways, reducing trial-and-error approaches .

Basic: Which analytical techniques are most effective for characterizing structural and functional properties?

Answer:

- Nuclear Magnetic Resonance (NMR): Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry of the dihydropyrimidine ring and ester group.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry of the sulfanylidene group.

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O ester stretch at ~1700 cm<sup>-1</sup>, S-H stretch at ~2550 cm<sup>-1</sup>).

- HPLC-PDA: Monitor purity (>95%) and detect process-related impurities (e.g., hydrolyzed ester derivatives) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?

Answer:

Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed using:

- Density Functional Theory (DFT): Calculate activation energies for competing pathways. For instance, compare transition states for sulfur radical intermediates versus carbocation formation.

- Microkinetic Modeling: Simulate concentration-time profiles under experimental conditions to validate dominant pathways.

- Machine Learning (ML): Train models on reaction datasets to predict regioselectivity or byproduct formation.

Integrate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to resolve discrepancies .

Advanced: What methodologies are used to analyze and mitigate batch-to-batch variability in physicochemical properties?

Answer:

- Multivariate Analysis (MVA): Apply Principal Component Analysis (PCA) to correlate raw material quality (e.g., solvent purity, reagent stoichiometry) with product variability.

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress and adjust parameters dynamically.

- Stability Testing: Use accelerated aging studies (40°C/75% RH) to assess degradation pathways. Pair with LC-MS/MS to identify degradation products (e.g., ester hydrolysis or sulfhydryl oxidation) .

Advanced: How can researchers design experiments to elucidate the compound’s stability under catalytic or photolytic conditions?

Answer:

- Photostability Studies: Expose the compound to UV-Vis light (300–800 nm) in a controlled chamber. Analyze degradation products via HPLC-DAD-ELSD and compare with dark controls.

- Catalytic Screening: Test stability under homogeneous (e.g., Pd/C) and heterogeneous (e.g., enzyme-based) catalysis. Use TGA-MS to detect thermal decomposition intermediates.

- Solvent Compatibility: Assess stability in polar aprotic (DMF) vs. non-polar (toluene) solvents using <sup>19</sup>F NMR (if fluorinated analogs are synthesized) .

Advanced: What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data?

Answer:

- Benchmarking Computational Models: Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental NMR chemical shifts.

- Dynamic NMR (DNMR): Investigate conformational exchange processes (e.g., hindered rotation of the phenyl group) that may cause discrepancies in predicted vs. observed spectra.

- Solvent Effect Simulations: Include implicit solvent models (e.g., PCM) in calculations to improve agreement with experimental data .

Basic: How can researchers ensure reproducibility in multi-step synthetic protocols?

Answer:

- Standard Operating Procedures (SOPs): Document exact reagent grades, drying times, and quenching methods.

- Intermediate Characterization: Isolate and characterize all intermediates (e.g., dihydropyrimidine precursors) via melting point, NMR, and elemental analysis.

- Cross-Lab Validation: Collaborate with independent labs to verify synthetic routes and analytical data .

Advanced: What advanced separation techniques are suitable for isolating enantiomeric or diastereomeric impurities?

Answer:

- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients to resolve enantiomers.

- Supercritical Fluid Chromatography (SFC): Achieve faster separations with CO2-methanol mobile phases.

- Crystallization-Induced Diastereomer Transformation (CIDT): Introduce chiral resolving agents (e.g., tartaric acid derivatives) to enrich desired stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.